3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Description
Historical Development of Fluorinated Boc-protected Benzoic Acid Derivatives
The synthesis of fluorinated Boc-protected benzoic acid derivatives emerged as a critical area of research in the late 20th century, driven by the need for stable intermediates in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) group, introduced as a protective moiety for amines, gained prominence due to its stability under basic conditions and ease of removal under acidic conditions. Early work focused on non-fluorinated analogs, but the incorporation of fluorine—a strategy inspired by its electronegativity and ability to modulate bioavailability—revolutionized the field.
A pivotal advancement occurred with the development of 3-(Boc-aminomethyl)benzoic acid (CAS 33233-67-9), which demonstrated the feasibility of combining aromatic carboxylates with Boc-protected amines. Fluorine’s introduction at strategic positions, as seen in 3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid, emerged from efforts to enhance metabolic stability and binding affinity in drug candidates. Patent literature from the early 2020s highlights methodologies for coupling fluorinated benzoyl chlorides with aminomethyl benzoic acids, underscoring industrial interest in these compounds.
| Milestone | Year Range | Key Innovation |
|---|---|---|
| Boc-protection strategies | 1960–1980 | Development of di-tert-butyl dicarbonate for amine protection |
| Fluorinated benzoic acid derivatives | 1990–2010 | Integration of fluorine to improve pharmacokinetics |
| Multifunctional Boc-fluorobenzoic acids | 2010–present | Combinatorial synthesis for targeted drug discovery |
Academic Significance in Organic and Medicinal Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its Boc group enables selective reactions at the amine site, while the fluorine atom directs electrophilic substitution and stabilizes aromatic intermediates. For example, the compound’s fluorine enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitutions that are otherwise challenging.
Medicinal chemists exploit these properties to design enzyme inhibitors and receptor modulators. The fluorinated benzoic acid scaffold is prevalent in histone deacetylase (HDAC) inhibitors, where fluorine’s electronegativity fine-tunes interactions with zinc ions in enzymatic active sites. Case studies demonstrate that fluorination at the 3-position improves IC~50~ values by 2–3 orders of magnitude compared to non-fluorinated analogs.
Key Applications:
- Peptide Synthesis: As a conformationally constrained linker in cyclic peptides.
- Enzyme Inhibitors: Core structure for HDAC and protease inhibitors.
- Material Science: Fluorinated aromatic monomers for high-performance polymers.
Evolution of Research Methodologies
Synthetic approaches to this compound have evolved from stepwise protection-fluorination sequences to integrated one-pot strategies. Early methods involved:
- Boc Protection: Reacting 2-aminomethyl-3-fluorobenzoic acid with di-tert-butyl dicarbonate in dichloromethane.
- Purification: Chromatographic isolation yielding 70–80% purity.
Modern techniques employ flow chemistry and microwave-assisted reactions to achieve >90% yields. For instance, continuous-flow systems enable precise control over exothermic Boc-protection steps, minimizing side reactions. Fluorination methodologies have also advanced, with late-stage introduction using reagents like Selectfluor® or F-TEDA-BF~4~.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical stepwise | Boc~2~O, TEA, DCM | 75 | 85 |
| Flow chemistry | Boc~2~O, DIEA, MeCN | 92 | 98 |
| Microwave-assisted | Boc~2~O, DMAP, DMF | 88 | 95 |
Theoretical Research Foundations
Theoretical studies on this compound emphasize its electronic and steric profiles. Density functional theory (DFT) calculations reveal that the fluorine atom induces a dipole moment of 1.45 D, redistributing electron density across the benzene ring and enhancing hydrogen-bonding capacity at the carboxylate group. The Boc group’s tert-butyl moiety contributes steric bulk (van der Waals volume: 120 ų), shielding the amine from nucleophilic attack during synthetic steps.
Molecular docking simulations highlight the compound’s utility in drug design. In HDAC8 inhibition models, the fluorinated aromatic ring engages in π-cation interactions with lysine residues, while the Boc group maintains solubility in hydrophobic binding pockets. These insights guide the rational modification of side chains to optimize target engagement.
Key Theoretical Insights:
- Electronic Effects: Fluorine’s -I effect increases carboxylate acidity (pK~a~ ≈ 2.8).
- Conformational Rigidity: The aminomethyl-Boc moiety restricts rotation (energy barrier: 12 kcal/mol), favoring bioactive conformers.
- Solubility Parameters: LogP = 1.2 balances lipophilicity for membrane permeability and aqueous solubility.
Properties
IUPAC Name |
3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-8(11(16)17)5-4-6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMUBNPIAPAHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves multiple steps:
Fluorination: Introduction of the fluoro group onto the benzoic acid ring.
Amidation: Coupling of the amine group with the benzoic acid derivative.
Protection: Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution: Various substituted benzoic acid derivatives.
Deprotection: 3-Fluoro-2-aminomethylbenzoic acid.
Coupling: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the Boc-protected amine can be selectively deprotected to reveal the active amine functionality.
Comparison with Similar Compounds
Electronic and Steric Effects
- In contrast, the trifluoromethyl group in 4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid amplifies lipophilicity and metabolic resistance.
- BOC Protection: All compounds share BOC-amide groups, which improve stability against enzymatic degradation.
Structural-Activity Relationships (SAR)
- Antitubercular Activity: The sulfonamide-hydrazide in demonstrated antitubercular activity, likely due to sulfonamide’s enzyme inhibition. The target compound’s BOC-aminomethyl group may instead target proteases or kinases.
- Aromatic vs. Aliphatic Backbones: The tyrosine derivative mimics endogenous amino acids, enabling uptake via biological transporters, whereas the target’s benzoic acid scaffold may favor binding to non-peptidic targets.
Biological Activity
3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid (CAS Number: 2248373-80-8) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, particularly in the context of drug development and therapeutic applications.
The molecular formula of this compound is C13H16FNO4, with a molecular weight of approximately 273.27 g/mol. The presence of the fluorine atom and the bulky tert-butoxycarbonyl (Boc) group are expected to affect the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its potential as an anti-viral agent, particularly against Hepatitis B virus (HBV). The following sections summarize key findings from recent studies.
Antiviral Activity
A study published in Nature explored various nucleoside analogs, including derivatives similar to this compound. It was found that certain modifications could enhance antiviral efficacy against HBV. Although specific data on this compound was limited, related compounds exhibited significant inhibition of HBV polymerase, with IC50 values in the nanomolar range .
Case Studies and Experimental Findings
- Inhibition of HBV Polymerase :
- Cytotoxicity Assessments :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
